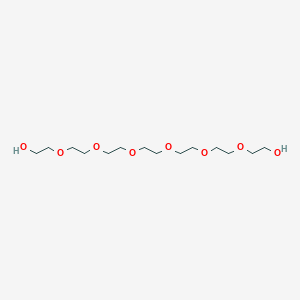

Heptaethylene glycol

Cat. No. B186151

Key on ui cas rn:

124346-03-8

M. Wt: 326.38 g/mol

InChI Key: XPJRQAIZZQMSCM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07084114B2

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.

Name

potassium t-butoxide

Quantity

14.8 g

Type

reactant

Reaction Step One

[Compound]

Name

24

Quantity

29.15 g

Type

reactant

Reaction Step Two

Name

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCOCCO)O

|

|

Name

|

potassium t-butoxide

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

24

|

|

Quantity

|

29.15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through Celite (washed CH2Cl2, ˜200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil was then dissolved in HCl (250 mL, 1 N)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess 24

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed from the aqueous phase

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The first extraction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

should be back extracted with HCl (125 mL, 1N)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resultant oil was then dissolved in CH2Cl2 (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed repetitively with H2O (50 mL volumes) until 25

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

total volume 500 mL, and NaCl was added until the solution

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with CH2Cl2 (2×500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried MgSO4, and evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(COCCOCCOCCOCCOCCOCCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.9 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 39.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07084114B2

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.

Name

potassium t-butoxide

Quantity

14.8 g

Type

reactant

Reaction Step One

[Compound]

Name

24

Quantity

29.15 g

Type

reactant

Reaction Step Two

Name

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCOCCO)O

|

|

Name

|

potassium t-butoxide

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

24

|

|

Quantity

|

29.15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through Celite (washed CH2Cl2, ˜200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil was then dissolved in HCl (250 mL, 1 N)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess 24

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed from the aqueous phase

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The first extraction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

should be back extracted with HCl (125 mL, 1N)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resultant oil was then dissolved in CH2Cl2 (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed repetitively with H2O (50 mL volumes) until 25

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

total volume 500 mL, and NaCl was added until the solution

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with CH2Cl2 (2×500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried MgSO4, and evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(COCCOCCOCCOCCOCCOCCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.9 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 39.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07084114B2

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.

Name

potassium t-butoxide

Quantity

14.8 g

Type

reactant

Reaction Step One

[Compound]

Name

24

Quantity

29.15 g

Type

reactant

Reaction Step Two

Name

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([OH:13])[CH2:2][O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][OH:12].C[C:15]([CH3:18])([O-:17])C.[K+]>C1COCC1>[CH2:11]([OH:12])[CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:5][CH2:4][O:3][CH2:2][CH2:1][O:13][CH2:18][CH2:15][OH:17] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(COCCOCCOCCO)O

|

|

Name

|

potassium t-butoxide

|

|

Quantity

|

14.8 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

24

|

|

Quantity

|

29.15 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then stirred for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction mixture was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered through Celite (washed CH2Cl2, ˜200 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oil was then dissolved in HCl (250 mL, 1 N)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess 24

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

has been removed from the aqueous phase

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The first extraction

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

should be back extracted with HCl (125 mL, 1N)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resultant oil was then dissolved in CH2Cl2 (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed repetitively with H2O (50 mL volumes) until 25

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

total volume 500 mL, and NaCl was added until the solution

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with CH2Cl2 (2×500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried MgSO4, and evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(COCCOCCOCCOCCOCCOCCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 16.9 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 39.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |